molecular formula C13H21NO2 B3164570 (Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine CAS No. 893576-87-9

(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine

Cat. No. B3164570
CAS RN: 893576-87-9
M. Wt: 223.31 g/mol
InChI Key: FPJIJINMLJVALZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,4-Dimethoxybenzylamine, a related compound, can be prepared by the reduction of 2,4-dimethoxybenzonitrile . The compound is used as an amine nucleophile in various studies .


Molecular Structure Analysis

The molecular structure of “(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine” consists of a butan-2-yl group attached to a 2,3-dimethoxyphenylmethyl group. The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 259.77 g/mol. For a related compound, 2,4-Dimethoxybenzylamine, the refractive index is 1.549 (lit.), the boiling point is 140 °C/1 mmHg (lit.), and the density is 1.113 g/mL at 25 °C (lit.) .

Scientific Research Applications

Flavor Chemistry and Food Technology

Branched aldehydes, closely related to the structural motif of (Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine, play a critical role in the flavor profiles of both fermented and non-fermented food products. Understanding the metabolic pathways for the formation and degradation of these compounds is essential for controlling their levels in food, thereby enhancing flavor qualities (Smit et al., 2009).

Renewable Feedstocks

Research into utilizing soybean oil, a renewable feedstock, to produce nitrogen-containing derivatives, reveals a broader scope for generating novel compounds, surfactants, and polymers. This area of study highlights the potential for creating a wide range of materials from bio-based sources, possibly including derivatives of this compound (Biswas et al., 2008).

Solvent Extraction

In the realm of mineral processing, the extraction and separation of niobium and tantalum from their natural sources have been reviewed, particularly focusing on solvent extraction techniques. This research may provide insights into the purification processes for this compound and similar compounds (Nguyen & Lee, 2018).

Biopolymer Modification

The chemical modification of xylan into ethers and esters with specific functional properties demonstrates the versatility of biopolymer modification techniques. Such approaches could be applicable to the functionalization of this compound for various industrial applications (Petzold-Welcke et al., 2014).

Environmental Remediation

Chitosan, a biopolymer, has been extensively studied for its ability to remove particulate and dissolved contaminants from water. This research area might provide a foundation for understanding how amine-functionalized compounds, similar to this compound, could be used in environmental cleanup efforts (Guibal et al., 2006).

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-5-10(2)14-9-11-7-6-8-12(15-3)13(11)16-4/h6-8,10,14H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJIJINMLJVALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=C(C(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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